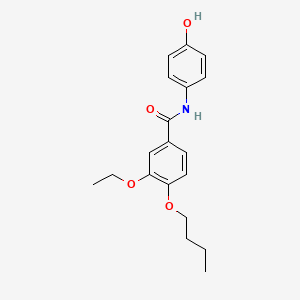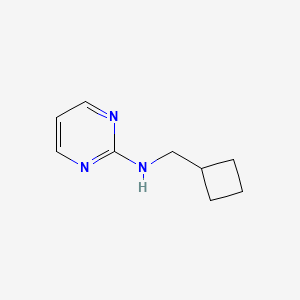![molecular formula C12H19NO2 B7540920 N-[[2-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7540920.png)
N-[[2-(2-methoxyethoxy)phenyl]methyl]ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[2-(2-methoxyethoxy)phenyl]methyl]ethanamine, also known as Methoxyphenamine (MPA), is a chemical compound that belongs to the phenethylamine class of drugs. It is a psychoactive substance that has been used for research purposes due to its potential therapeutic properties. MPA has been found to have a similar structure to amphetamines, which makes it a potential candidate for treating various neurological disorders.
作用机制
The mechanism of action of MPA involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which results in the stimulation of the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPA include increased heart rate, blood pressure, and body temperature. It also leads to the release of dopamine, norepinephrine, and serotonin in the brain, which results in feelings of euphoria, increased energy, and improved cognitive function.
实验室实验的优点和局限性
The advantages of using MPA in lab experiments include its potential therapeutic properties, its ability to stimulate the central nervous system, and its similarity to amphetamines. However, the limitations include the potential for abuse, the lack of research on its long-term effects, and the potential for adverse side effects.
未来方向
There are several future directions for the research on MPA. These include further studies on its potential therapeutic properties, the development of new drugs based on its structure, and the investigation of its long-term effects. Additionally, research could be conducted on the potential for MPA to be used in the treatment of other neurological disorders.
合成方法
The synthesis of MPA involves the reaction of 3,4-methylenedioxyphenylacetone with 2-(2-methoxyethoxy)benzyl chloride in the presence of sodium cyanoborohydride. The reaction takes place in a solvent such as dichloromethane, and the product is purified using chromatography techniques.
科学研究应用
MPA has been used in various scientific research studies due to its potential therapeutic properties. It has been found to have a similar structure to amphetamines, which makes it a potential candidate for treating various neurological disorders such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
属性
IUPAC Name |
N-[[2-(2-methoxyethoxy)phenyl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-13-10-11-6-4-5-7-12(11)15-9-8-14-2/h4-7,13H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXJGJIPNHTHNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(2-methoxyethoxy)phenyl]methyl]ethanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-(2-Phenylethylamino)phenyl]methanol](/img/structure/B7540848.png)

![1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid](/img/structure/B7540864.png)

![2-[Methyl(5,6,7,8-tetrahydronaphthalene-2-carbonyl)amino]acetic acid](/img/structure/B7540873.png)
![4-[Methyl(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]butanoic acid](/img/structure/B7540880.png)
![3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7540882.png)
![4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid](/img/structure/B7540884.png)
![3-[[2-(2,4-Dichlorophenoxy)acetyl]amino]butanoic acid](/img/structure/B7540890.png)
![2-[[2-(5-Bromo-2-oxopyridin-1-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7540912.png)
![5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7540919.png)
